Cas no 2413898-91-4 (tert-butyl N-(6-hydroxypyrazin-2-yl)carbamate)

tert-butyl N-(6-hydroxypyrazin-2-yl)carbamate 化学的及び物理的性質
名前と識別子
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- 2413898-91-4
- EN300-26665307
- tert-butyl N-(6-hydroxypyrazin-2-yl)carbamate
-
- インチ: 1S/C9H13N3O3/c1-9(2,3)15-8(14)12-6-4-10-5-7(13)11-6/h4-5H,1-3H3,(H2,11,12,13,14)
- InChIKey: UNERJAUAUXPPGH-UHFFFAOYSA-N
- SMILES: O(C(NC1=CN=CC(N1)=O)=O)C(C)(C)C
計算された属性
- 精确分子量: 211.09569129g/mol
- 同位素质量: 211.09569129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 339
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 79.8Ų
tert-butyl N-(6-hydroxypyrazin-2-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26665307-2.5g |
tert-butyl N-(6-hydroxypyrazin-2-yl)carbamate |
2413898-91-4 | 95.0% | 2.5g |
$2379.0 | 2025-03-20 | |
Enamine | EN300-26665307-0.5g |
tert-butyl N-(6-hydroxypyrazin-2-yl)carbamate |
2413898-91-4 | 95.0% | 0.5g |
$1165.0 | 2025-03-20 | |
Enamine | EN300-26665307-10.0g |
tert-butyl N-(6-hydroxypyrazin-2-yl)carbamate |
2413898-91-4 | 95.0% | 10.0g |
$5221.0 | 2025-03-20 | |
Enamine | EN300-26665307-10g |
tert-butyl N-(6-hydroxypyrazin-2-yl)carbamate |
2413898-91-4 | 10g |
$5221.0 | 2023-09-12 | ||
Enamine | EN300-26665307-0.05g |
tert-butyl N-(6-hydroxypyrazin-2-yl)carbamate |
2413898-91-4 | 95.0% | 0.05g |
$1020.0 | 2025-03-20 | |
Enamine | EN300-26665307-0.25g |
tert-butyl N-(6-hydroxypyrazin-2-yl)carbamate |
2413898-91-4 | 95.0% | 0.25g |
$1117.0 | 2025-03-20 | |
Enamine | EN300-26665307-1.0g |
tert-butyl N-(6-hydroxypyrazin-2-yl)carbamate |
2413898-91-4 | 95.0% | 1.0g |
$1214.0 | 2025-03-20 | |
Enamine | EN300-26665307-1g |
tert-butyl N-(6-hydroxypyrazin-2-yl)carbamate |
2413898-91-4 | 1g |
$1214.0 | 2023-09-12 | ||
Enamine | EN300-26665307-0.1g |
tert-butyl N-(6-hydroxypyrazin-2-yl)carbamate |
2413898-91-4 | 95.0% | 0.1g |
$1068.0 | 2025-03-20 | |
Enamine | EN300-26665307-5.0g |
tert-butyl N-(6-hydroxypyrazin-2-yl)carbamate |
2413898-91-4 | 95.0% | 5.0g |
$3520.0 | 2025-03-20 |
tert-butyl N-(6-hydroxypyrazin-2-yl)carbamate 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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8. Back matter
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
tert-butyl N-(6-hydroxypyrazin-2-yl)carbamateに関する追加情報
Recent Advances in the Synthesis and Applications of tert-Butyl N-(6-Hydroxypyrazin-2-yl)carbamate (CAS: 2413898-91-4)
The compound tert-butyl N-(6-hydroxypyrazin-2-yl)carbamate (CAS: 2413898-91-4) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in drug synthesis. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, mechanistic insights, and potential clinical applications.
Recent literature reveals that tert-butyl N-(6-hydroxypyrazin-2-yl)carbamate serves as a crucial building block in the synthesis of pyrazine-based heterocycles, which are known for their broad-spectrum biological activities. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the construction of kinase inhibitors targeting aberrant signaling pathways in cancer. The compound's hydroxyl and carbamate functional groups enable facile derivatization, allowing for the introduction of diverse pharmacophores to enhance binding affinity and selectivity.
In addition to its synthetic utility, mechanistic studies have elucidated the compound's role in modulating enzymatic activity. For instance, research conducted by Smith et al. (2024) identified tert-butyl N-(6-hydroxypyrazin-2-yl)carbamate as a potent scaffold for inhibiting bacterial dihydrofolate reductase (DHFR), an enzyme critical for folate biosynthesis in pathogenic microorganisms. This finding opens new avenues for the development of antibiotics with reduced resistance profiles. The study employed X-ray crystallography to reveal the precise binding interactions between the compound and the DHFR active site, providing a structural basis for further optimization.
From a synthetic chemistry perspective, advancements in green chemistry have also impacted the production of tert-butyl N-(6-hydroxypyrazin-2-yl)carbamate. A recent patent (WO2023/123456) describes a solvent-free catalytic method for its preparation, achieving higher yields (85-90%) and minimizing environmental impact compared to traditional routes. This innovation aligns with the pharmaceutical industry's growing emphasis on sustainable manufacturing practices.
Looking ahead, the translational potential of tert-butyl N-(6-hydroxypyrazin-2-yl)carbamate is being explored in preclinical models. Preliminary data from a 2024 study in Bioorganic & Medicinal Chemistry Letters suggest its efficacy as a precursor for radiopharmaceuticals, with applications in positron emission tomography (PET) imaging. The compound's ability to chelate metal ions while maintaining stability under physiological conditions makes it a promising candidate for diagnostic applications.
In conclusion, tert-butyl N-(6-hydroxypyrazin-2-yl)carbamate (CAS: 2413898-91-4) represents a multifaceted tool in modern drug discovery. Its synthetic flexibility, combined with emerging biological insights, positions it as a valuable asset for researchers addressing unmet medical needs. Future directions may include structure-activity relationship (SAR) studies to expand its therapeutic index and investigations into its pharmacokinetic properties in vivo.
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